Cas no 1363381-62-7 (methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate)

methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate structure
1363381-62-7 structure
商品名:methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
CAS番号:1363381-62-7
MF:C9H7BrN2O2
メガワット:255.068081140518
MDL:MFCD21641990
CID:4591014
PubChem ID:72207581

methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 4-broMo-6-azaindole-3-carboxylate
    • methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
    • DTXSID601162051
    • CS-0055242
    • P12939
    • SB10492
    • PB31206
    • 1363381-62-7
    • 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester
    • METHYL4-BROMO-6-AZAINDOLE-3-CARBOXYLATE
    • 1234616-10-4
    • MDL: MFCD21641990
    • インチ: 1S/C9H7BrN2O2/c1-14-9(13)5-2-12-7-4-11-3-6(10)8(5)7/h2-4,12H,1H3
    • InChIKey: YKLCBYMREBOXCU-UHFFFAOYSA-N
    • ほほえんだ: C1=NC=C(Br)C2C(C(OC)=O)=CNC1=2

計算された属性

  • せいみつぶんしりょう: 253.969
  • どういたいしつりょう: 253.969
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 55A^2

じっけんとくせい

  • 密度みつど: 1.7±0.1 g/cm3
  • ふってん: 402.8±40.0 °C at 760 mmHg
  • フラッシュポイント: 197.4±27.3 °C
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate セキュリティ情報

methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03098-500MG
methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
1363381-62-7 95%
500MG
¥ 7,167.00 2023-04-04
Chemenu
CM106650-100mg
Methyl 4-broMo-6-azaindole-3-carboxylate
1363381-62-7 95%+
100mg
$1432 2021-08-06
eNovation Chemicals LLC
D495354-10G
methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
1363381-62-7 97%
10g
$5360 2024-05-23
Chemenu
CM106650-1g
Methyl 4-broMo-6-azaindole-3-carboxylate
1363381-62-7 95%+
1g
$1594 2022-09-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD300301-1g
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
1363381-62-7 98+%
1g
¥10751.0 2023-04-02
eNovation Chemicals LLC
D495354-5g
methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
1363381-62-7 97%
5g
$3350 2025-02-18
eNovation Chemicals LLC
D495354-10g
methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
1363381-62-7 97%
10g
$5360 2025-02-18
eNovation Chemicals LLC
D495354-100mg
methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
1363381-62-7 97%
100mg
$700 2025-02-18
eNovation Chemicals LLC
D495354-500mg
methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
1363381-62-7 97%
500mg
$1405 2025-02-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03098-100.0mg
methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
1363381-62-7 95%
100.0mg
¥2691.0000 2024-07-28

methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate 関連文献

methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylateに関する追加情報

Recent Advances in the Application of Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (CAS: 1363381-62-7) in Chemical Biology and Pharmaceutical Research

Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (CAS: 1363381-62-7) is a heterocyclic compound that has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of biologically active molecules. This research brief aims to provide an overview of the latest advancements in the utilization of this compound, focusing on its role in drug discovery, medicinal chemistry, and chemical biology.

Recent studies have highlighted the importance of methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate as a building block for the development of novel kinase inhibitors. The compound's unique pyrrolopyridine scaffold offers excellent opportunities for structural modifications, enabling the creation of diverse libraries of potential drug candidates. In particular, researchers have successfully employed this intermediate in the synthesis of selective JAK (Janus kinase) inhibitors, which show promise in the treatment of autoimmune diseases and certain types of cancer.

In the field of medicinal chemistry, methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate has been utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to introduce various pharmacophores at the 4-position of the pyrrolopyridine core. These synthetic approaches have led to the development of compounds with improved pharmacokinetic properties and enhanced target binding affinity. Recent structure-activity relationship (SAR) studies have demonstrated that modifications at this position can significantly influence the biological activity of the resulting molecules.

From a chemical biology perspective, researchers have employed methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate as a versatile scaffold for the development of chemical probes. These probes have been instrumental in studying protein-protein interactions and identifying novel binding sites on therapeutic targets. The bromo substituent at the 4-position allows for efficient functionalization through various coupling reactions, making this compound particularly valuable for probe development.

Recent synthetic improvements have focused on optimizing the preparation of methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate to enhance yield and purity. Novel catalytic systems and reaction conditions have been reported that significantly improve the efficiency of the bromination step, which is crucial for the large-scale production of this intermediate. These advancements have facilitated its broader application in pharmaceutical research and development.

In conclusion, methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (CAS: 1363381-62-7) continues to play a pivotal role in contemporary chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with recent methodological advancements in its application, positions this compound as a valuable tool for drug discovery and chemical probe development. Future research directions may explore its potential in the synthesis of novel PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities.

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